Isoleucine orlistat, L-
Overview
Description
Isoleucine orlistat, L- is a compound that combines the properties of L-isoleucine, an essential amino acid, and orlistat, a lipase inhibitor used in the treatment of obesity. L-isoleucine is one of the branched-chain amino acids (BCAAs) that play a crucial role in muscle metabolism, energy production, and immune function . Orlistat, on the other hand, is a medication that prevents the absorption of fats from the human diet by inhibiting the enzyme lipase .
Scientific Research Applications
L-isoleucine is extensively studied for its role in muscle metabolism, energy production, and immune function. It is used in dietary supplements to enhance athletic performance and muscle recovery . Orlistat is widely researched for its applications in obesity management and its potential to reduce the risk of obesity-related conditions such as diabetes and cardiovascular diseases . The combination of L-isoleucine and orlistat in a single compound could offer synergistic benefits in weight management and metabolic health .
Mechanism of Action
Target of Action
L-Isoleucine Orlistat is a compound that targets gastrointestinal lipases . These enzymes play a crucial role in the metabolism of fat. By inhibiting these enzymes, L-Isoleucine Orlistat prevents the breakdown and absorption of dietary fats .
Mode of Action
L-Isoleucine Orlistat acts as a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase, thereby inhibiting their activity . This inhibition prevents the hydrolysis of dietary fat, resulting in decreased absorption of dietary fats and reduced caloric intake .
Biochemical Pathways
The biochemical pathways affected by L-Isoleucine Orlistat involve the metabolism of branched-chain amino acids (BCAAs), specifically isoleucine . Isoleucine is one of the three main BCAAs, along with leucine and valine . The catabolic pathways of the BCAAs can be divided into two sequential series of reactions, referred to as the common pathway and the distal pathway . The common pathway includes the enzymes branched-chain-amino-acid aminotransferase, branched-chain α-keto acid dehydrogenase complex, and 2-methylacyl-CoA dehydrogenase . These enzymes catalyze the conversion of all three BCAAs to their respective acyl-CoA derivatives .
Pharmacokinetics
It is known that orlistat is administered orally and acts locally in the gastrointestinal tract . It is minimally absorbed and its systemic bioavailability is low . The unabsorbed drug is excreted in the feces . It is also known that isoleucine is a component of total parenteral nutrition .
Result of Action
The molecular and cellular effects of L-Isoleucine Orlistat’s action are primarily related to its impact on fat metabolism and energy balance. By inhibiting lipase enzymes, it reduces the breakdown and absorption of dietary fats, leading to a decrease in caloric intake and potential weight loss . Additionally, dietary restriction of isoleucine has been shown to improve metabolic health, reduce frailty, and increase lifespan in genetically heterogeneous mice .
Action Environment
The action, efficacy, and stability of L-Isoleucine Orlistat can be influenced by various environmental factors. For instance, the diet of the organism can significantly impact the effectiveness of isoleucine restriction. A study found that varying the level of isoleucine in the diet of laying hens affected their performance, egg quality, serum biochemistry, and ileal protein digestibility . Furthermore, the metabolic effects of branched-chain amino acids, including isoleucine, are mediated by complex interactions with other dietary components, genetic factors, and the gut microbiota .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
“Isoleucine Orlistat, L-” interacts with various enzymes, proteins, and other biomolecules. Isoleucine is an essential amino acid involved in the biosynthesis of proteins . Orlistat, on the other hand, is a potent and selective inhibitor of gastric and pancreatic lipases, enzymes responsible for the metabolism of fat .
Cellular Effects
“Isoleucine Orlistat, L-” has significant effects on various types of cells and cellular processes. Isoleucine is known to participate in hemoglobin synthesis and the regulation of blood sugar and energy levels . Orlistat, as a lipase inhibitor, leads to a reduction in dietary fat lipolysis and absorption . It has been associated with an increased risk of serious hepatic events .
Molecular Mechanism
The mechanism of action of “Isoleucine Orlistat, L-” involves its effects at the molecular level. Isoleucine is involved in protein synthesis, while Orlistat inhibits the action of lipase enzymes, preventing the breakdown of dietary fats into absorbable free fatty acids .
Temporal Effects in Laboratory Settings
The effects of “Isoleucine Orlistat, L-” change over time in laboratory settings. For instance, studies have shown that the incidence of acute liver injury was higher in the periods both immediately before and immediately after the start of orlistat treatment .
Dosage Effects in Animal Models
The effects of “Isoleucine Orlistat, L-” vary with different dosages in animal models. For instance, it has been found that isoleucine is safe for all animal species when added to diets to cover the animal requirement .
Metabolic Pathways
“Isoleucine Orlistat, L-” is involved in several metabolic pathways. Isoleucine is synthesized from pyruvate employing leucine biosynthesis enzymes . Orlistat, being a lipase inhibitor, affects the metabolic pathway of dietary fats .
Transport and Distribution
“Isoleucine Orlistat, L-” is transported and distributed within cells and tissues. Isoleucine is transported via system L transporters . Orlistat, due to its lipophilic nature, is likely distributed within fat tissues .
Subcellular Localization
The subcellular localization of “Isoleucine Orlistat, L-” depends on its components. Isoleucine, being an amino acid, is likely to be found in the cytoplasm where protein synthesis occurs . Orlistat, as a lipase inhibitor, is likely to be found in the vicinity of the enzymes it inhibits, which are located in the lumen of the stomach and pancreas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-isoleucine typically involves the fermentation of glucose using genetically modified strains of Escherichia coli. The process includes the disruption of specific metabolic pathways to enhance the production of L-isoleucine . Orlistat is synthesized through a multi-step chemical process that involves the hydrogenation of lipstatin, a natural inhibitor of pancreatic lipases isolated from the bacterium Streptomyces toxytricini .
Industrial Production Methods: Industrial production of L-isoleucine involves large-scale fermentation processes using optimized strains of bacteria. The fermentation broth is then subjected to various purification steps to isolate and purify L-isoleucine . Orlistat is produced through chemical synthesis in pharmaceutical manufacturing facilities, where stringent quality control measures are implemented to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Orlistat primarily undergoes hydrolysis and esterification reactions due to its ester functional group .
Major Products: The hydrolysis of orlistat results in the formation of its active metabolite, which inhibits lipase activity in the gastrointestinal tract .
Comparison with Similar Compounds
L-isoleucine is similar to other branched-chain amino acids such as L-leucine and L-valine, which also play crucial roles in muscle metabolism and energy production . Orlistat is comparable to other lipase inhibitors like cetilistat, which also inhibit the absorption of dietary fats but may have different pharmacokinetic profiles and side effect profiles . The unique combination of L-isoleucine and orlistat in a single compound offers a novel approach to weight management and metabolic health by targeting both muscle metabolism and fat absorption .
Similar Compounds
- L-leucine
- L-valine
- Cetilistat
- Lipstatin
Properties
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S,3S)-2-formamido-3-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-8-10-12-13-14-15-16-17-19-24(34-29(33)27(30-22-31)23(4)7-3)21-26-25(28(32)35-26)20-18-11-9-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHKWVNFZKJLIS-IRGGMKSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(C(C)CC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H]([C@@H](C)CC)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147994 | |
Record name | Isoleucine orlistat, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072902-75-0 | |
Record name | Isoleucine orlistat, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1072902750 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoleucine orlistat, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOLEUCINE ORLISTAT, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P192EY8ZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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